molecular formula C9H9F2NO4 B1517837 2-Amino-5-(difluoromethoxy)-4-methoxybenzoic acid CAS No. 1096901-30-2

2-Amino-5-(difluoromethoxy)-4-methoxybenzoic acid

Cat. No. B1517837
CAS RN: 1096901-30-2
M. Wt: 233.17 g/mol
InChI Key: NMVWLHHXAMIXCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-5-(difluoromethoxy)benzoic acid” is a chemical compound with the molecular formula C8H7F2NO3 and a molecular weight of 203.14 . It is used for research purposes .

Scientific Research Applications

Medicine: Fluorescent Chemosensors

This compound has been utilized in the development of fluorescent chemosensors, particularly for the detection of Mg2+ ions . These sensors are valuable for diagnosing and monitoring various health conditions, as Mg2+ ions play a crucial role in numerous physiological processes.

Agriculture: Crop Protection

In agriculture, derivatives of this compound could be explored for their potential in crop protection. The presence of fluorine atoms is known to enhance the biological activity of agrochemicals, making them more effective against pests .

Material Science: Advanced Material Synthesis

The unique properties of this compound, especially its fluorinated moieties, could be significant in synthesizing advanced materials. These materials might exhibit enhanced stability and performance due to the electron-withdrawing effects of the fluorine atoms .

Environmental Science: Pollution Monitoring

The compound’s potential applications in environmental science include pollution monitoring. Its ability to act as a chemosensor can be adapted to detect various environmental pollutants, aiding in the assessment and management of environmental health .

Analytical Chemistry: Molecular Probes

In analytical chemistry, 2-Amino-5-(difluoromethoxy)-4-methoxybenzoic acid can serve as a molecular probe. Its structure allows for the development of assays and tests that can detect, quantify, and study different chemical species .

Biochemistry: Enzyme Inhibition Studies

The compound’s structure suggests potential use in biochemistry for enzyme inhibition studies. The difluoromethoxy and methoxy groups could interact with active sites of enzymes, providing insights into enzyme mechanisms and pathways .

Pharmacology: Drug Development

In pharmacology, the compound could be a precursor in drug development. Its fluorinated structure may contribute to the medicinal properties of new pharmacological agents, potentially leading to the creation of novel medications .

Chemical Engineering: Process Optimization

Lastly, in chemical engineering, this compound could be involved in process optimization. Its stability under various conditions can be advantageous in designing and improving chemical processes and production methods .

properties

IUPAC Name

2-amino-5-(difluoromethoxy)-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO4/c1-15-6-3-5(12)4(8(13)14)2-7(6)16-9(10)11/h2-3,9H,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVWLHHXAMIXCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(difluoromethoxy)-4-methoxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.